molecular formula C12H11N3O2 B15083182 1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione CAS No. 55832-88-7

1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione

Cat. No.: B15083182
CAS No.: 55832-88-7
M. Wt: 229.23 g/mol
InChI Key: SXCUVUTYAYNWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyrimidinedione scaffold annulated with an indole system, a structural motif found in compounds with a broad spectrum of potential biological activities . The indole nucleus is a prominent pharmacophore known for its diverse biological applications, including investigated antiviral, anticancer, anti-inflammatory, and antimicrobial properties . Similarly, pyrimidinedione derivatives are widely researched for their biological and photophysical properties . This combination makes the compound a valuable intermediate for synthesizing more complex polycondensed heterocycles and for probing structure-activity relationships in pharmaceutical development . Researchers can utilize this high-purity building block to develop novel uracil-based fused heterocycles, study its intrinsic photophysical characteristics for potential material science applications, and explore its mechanism of action in various biological screens . The compound is provided with comprehensive analytical characterization data to ensure research reproducibility. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55832-88-7

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1,3-dimethyl-9H-pyrimido[4,5-b]indole-2,4-dione

InChI

InChI=1S/C12H11N3O2/c1-14-10-9(11(16)15(2)12(14)17)7-5-3-4-6-8(7)13-10/h3-6,13H,1-2H3

InChI Key

SXCUVUTYAYNWSD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3N2)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a substituted indole with a pyrimidine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) or sodium methoxide. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione involves its interaction with specific molecular targets. For instance, in its role as an anti-cancer agent, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. Additionally, it may interact with cellular receptors, modulating signaling pathways that control cell proliferation and apoptosis .

Comparison with Similar Compounds

Core Structural Variations

The pyrimido[4,5-b]indole and pyrimido[4,5-b]quinoline scaffolds are central to several bioactive compounds. Key structural differences lie in substituents and fusion patterns:

Compound Name Core Structure Key Substituents Bioactivity Reference
1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4-dione Pyrimido[4,5-b]indole 1- and 3-methyl groups Not explicitly stated (kinase inhibition inferred)
D13 (Pyrimido[4,5-b]quinoline derivative) Pyrimido[4,5-b]quinoline 3,4-Dihydroxyphenyl, methylthio groups Antifungal (CYP51 inhibition)
5-Arylthio-pyrimido[4,5-b]indole-2,4-diamines Pyrimido[4,5-b]indole 5-Thioaryl, 2,4-diamino groups RTK inhibition (VEGFR, PDGFR-β)
7-Ethynyl-9H-pyrimido[4,5-b]indole derivative Pyrimido[4,5-b]indole 7-Ethynyl, piperidin-1-ylpropanenitrile GSK-3β inhibition (IC₅₀ = 2.24 µM)

Key Observations :

  • Methyl vs.
  • Antifungal Activity : D13’s 3,4-dihydroxyphenyl and methylthio substituents enable CYP51 binding, a mechanism absent in the target compound due to its simpler substitution pattern .

Critical Analysis :

  • The target compound’s lack of polar substituents (e.g., ethynyl or thioaryl) may limit its kinase affinity compared to and derivatives.

Physicochemical Properties

Property 1,3-Dimethyl-pyrimidoindole-dione 7-Hydroxy-10-methyl-pyrimidoquinoline 5-Polyfluoroalkyl Derivatives
Molecular Weight 201.19 g/mol 243.22 g/mol 300–400 g/mol (estimated)
Solubility Likely low (lipophilic methyl) Moderate (hydroxy group) Low (polyfluoroalkyl)
Reactivity Stable under standard conditions Nucleophilic addition at 5-position Irreversible nucleophilic attack

Biological Activity

1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione is a heterocyclic compound with significant biological activity. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and immunomodulatory effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C12H11N3O2
  • Molecular Weight : 229.235 g/mol
  • CAS Number : 55832-88-7
  • LogP : 0.71850

Mechanisms of Biological Activity

This compound has been studied for its ability to modulate various biological pathways:

  • NFκB Activation : Research indicates that substituted pyrimido compounds can act as potent activators of the NFκB pathway. This pathway is crucial in regulating immune responses and inflammation. The compound selectively stimulates Toll-like receptor 4 (TLR4), leading to the production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) .
  • Antitumor Activity : Studies have shown that derivatives of pyrimido compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
NFκB ActivationTLR4 stimulation
AntitumorInduction of apoptosis
Anti-inflammatoryCytokine modulation

Study on Immunomodulatory Effects

A high-throughput screening identified several pyrimido derivatives as stimulators of the innate immune system. Notably, this compound was found to enhance TLR4-mediated immune responses in both human and mouse models. This suggests potential applications in treating conditions characterized by immune dysfunction .

Antitumor Efficacy

In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the activation of apoptotic pathways and suppression of tumor growth factors. For instance, one study reported an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione?

  • Methodology : The compound can be synthesized via multicomponent reactions. For example, a one-pot three-component reaction involving pyrazole-4-carboxaldehyde, dimedone, and 6-amino-2-(methylthio)pyrimidin-4(3H)-one in ethanol under ultrasonic irradiation achieves yields of 94–99% . Alternative methods include Pd-catalyzed amidation and cyclization, which produce derivatives with tailored substituents (e.g., thiophene or pyridine groups) .
  • Key parameters : Solvent choice (ethanol for polar protic conditions), ultrasonic irradiation to accelerate reaction kinetics, and catalyst selection (e.g., Pd for cross-coupling reactions).

Q. How can spectroscopic techniques validate the structure of this compound?

  • 1H NMR : Characteristic peaks include δ 2.87 (s, 3H, N-CH3), δ 4.40–4.63 (m, 2H, CH2), and aromatic protons in the δ 7.28–8.89 range for indole and pyrimidine moieties .
  • IR : Absorptions at 2950 cm⁻¹ (C-H stretch), 1522 cm⁻¹ (C=N), and 1263 cm⁻¹ (C-O) confirm functional groups .
  • LC-MS : Molecular ion peaks (e.g., m/z = 351 [M+H]+) and elemental analysis (C, H, N within 0.2% of theoretical values) ensure purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrimidoindole derivatives?

  • Example : Ultrasonic-assisted synthesis yields >95% , while Pd-catalyzed methods yield 70–85% .
  • Approach : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature) and compare kinetics. Use HPLC to monitor intermediate formation and identify bottlenecks (e.g., incomplete cyclization).

Q. What mechanistic insights explain the bioactivity of 1,3-dimethyl derivatives in mitochondrial activation?

  • Biological relevance : The compound (as TND-1128) enhances mitochondrial function by activating sirtuin genes, promoting neuronal morphology development in hippocampal cells .
  • Methodology :

  • In vitro assays : Measure ATP production and ROS levels in treated vs. control cells.
  • Molecular docking : Simulate binding to sirtuin (e.g., SIRT1) to identify key interactions (e.g., hydrogen bonding with pyrimidine-dione core) .

Q. How do substituents at the 2- and 9-positions influence anticancer activity?

  • Structure-activity relationship (SAR) :

  • 2-Thiophenyl derivatives : Exhibit moderate cytotoxicity (IC50 ~10 µM) due to enhanced π-stacking with DNA .
  • 9-Alkyl chains : Longer chains (e.g., butyl) improve lipophilicity and membrane permeability, increasing potency in cell-based assays .
    • Experimental design : Synthesize analogs (e.g., 2-phenyl, 9-hexyl) and test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate logP values with IC50 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.